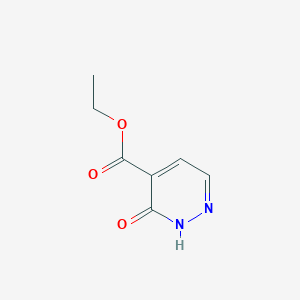

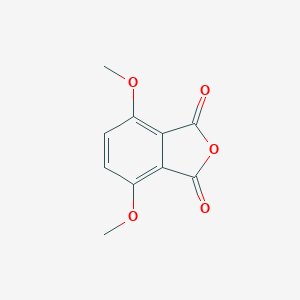

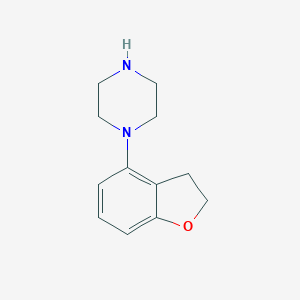

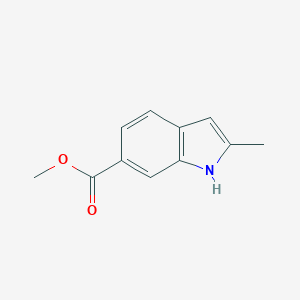

Methyl 2-methyl-1H-indole-6-carboxylate

説明

“Methyl 2-methyl-1H-indole-6-carboxylate” is a type of organoheterocyclic compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

The synthesis of similar compounds, such as 2-methyl-1H-indole-3-carboxylate derivatives, has been reported in the literature . The process involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis

The molecular formula of “Methyl 2-methyl-1H-indole-6-carboxylate” is C10H9NO2 . The InChI Key is AYYOZKHMSABVRP-UHFFFAOYSA-N . More detailed structural information may be available in databases like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

“Methyl 2-methyl-1H-indole-6-carboxylate” appears as white to pale cream to cream to yellow to orange to brown crystals or powder . Its molecular weight is 175.18 .科学的研究の応用

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives

- Scientific Field: Chemistry

- Application Summary: This compound is used in the synthesis of a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives .

- Methods of Application: The procedure involves using commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .

- Results: The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .

-

Synthesis of Indole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Methyl 2-methyl-1H-indole-6-carboxylate is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- Methods of Application: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole .

- Results: The tricyclic indole was obtained in a good yield (84% yield) .

-

Inhibitor of Botulinum Neurotoxin

- Scientific Field: Pharmacology

- Application Summary: Methyl 2-methyl-1H-indole-6-carboxylate is used as an inhibitor of botulinum neurotoxin .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

-

Tryptophan Dioxygenase Inhibitors

-

ITK Inhibitors

-

Antibacterial Agents

Safety And Hazards

将来の方向性

Indole and its derivatives, including “Methyl 2-methyl-1H-indole-6-carboxylate”, have been widely studied for their potential applications in drug discovery . They are found in many pharmacologically active compounds and have been approved by the FDA as antiviral, anticancer, antimalarial, and antitubercular agents . Future research may focus on further exploring the therapeutic potential of these compounds .

特性

IUPAC Name |

methyl 2-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14-2)6-10(8)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEBSRRTTLVBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-1H-indole-6-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。